(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid
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Overview
Description
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonooxyphenyl group and a tert-butoxycarbonylamino group. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process typically involves crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine nitrate: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Sulfur compounds: These compounds also exhibit diverse chemical properties and reactivity, making them useful for comparison in terms of chemical behavior and applications.
Uniqueness
What sets (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H20NO8P |
---|---|
Molecular Weight |
361.28 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H20NO8P/c1-14(2,3)22-13(18)15-11(12(16)17)8-9-4-6-10(7-5-9)23-24(19,20)21/h4-7,11H,8H2,1-3H3,(H,15,18)(H,16,17)(H2,19,20,21)/t11-/m0/s1 |
InChI Key |
NYDLNSAKSFUOLE-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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